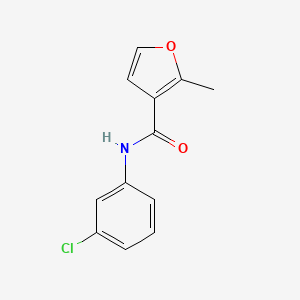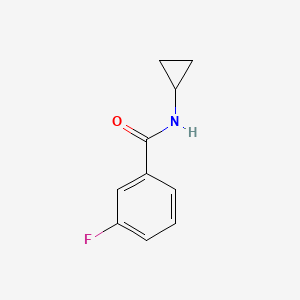![molecular formula C19H16BrN3O2S2 B3913978 4-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylbutanamide](/img/structure/B3913978.png)
4-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylbutanamide
Descripción general
Descripción
4-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylbutanamide is a complex organic compound that features a thiazolidinone core, a bromophenyl group, and a pyridinyl butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with the thiazolidinone core to form the desired alkene.
Attachment of the Pyridinyl Butanamide Moiety: This step involves the coupling of the pyridinyl butanamide with the intermediate compound, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylbutanamide involves its interaction with specific molecular targets. The thiazolidinone core is known to inhibit certain enzymes, while the bromophenyl group can enhance binding affinity through hydrophobic interactions. The pyridinyl butanamide moiety may contribute to the compound’s overall stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.
Bromophenyl Derivatives: Compounds with bromophenyl groups are often studied for their biological activities.
Pyridinyl Butanamides: These compounds are explored for their potential in medicinal chemistry.
Uniqueness
4-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylbutanamide is unique due to the combination of its structural features, which allows it to interact with multiple biological targets and exhibit diverse chemical reactivity.
Propiedades
IUPAC Name |
4-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S2/c20-14-6-3-5-13(11-14)12-15-18(25)23(19(26)27-15)10-4-8-17(24)22-16-7-1-2-9-21-16/h1-3,5-7,9,11-12H,4,8,10H2,(H,21,22,24)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFWXUMLUJQELU-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC(=CC=C3)Br)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-hydroxy-6-methyl-4-{5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B3913899.png)
![N-[4-(acetylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3913910.png)
![N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B3913913.png)
![2-BROMO-N'-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B3913917.png)
![1-[2-(4-chlorophenyl)ethyl]-N-[2-(4-methyl-1-piperazinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3913931.png)

![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3913940.png)
![N-{4-[(4-chloro-3-nitrobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B3913942.png)
![2-[4-ethyl-5-oxo-3-(4-piperidinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[1-(4-methylphenyl)ethyl]acetamide hydrochloride](/img/structure/B3913946.png)
![N'-{(Z)-[3-(benzyloxy)phenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B3913953.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3913962.png)

![4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE](/img/structure/B3913987.png)
![4-[[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]methyl]-2-phenyl-1,3-oxazole](/img/structure/B3913993.png)
